molecular formula C24H28N4O6 B11281731 Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate

Cat. No.: B11281731
M. Wt: 468.5 g/mol
InChI Key: GEOBGULXIGNFRT-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a morpholine ring at the 2-position and a 3-nitro-4-(piperidin-1-yl)phenyl carbamoyl group at the 5-position. This structure combines electron-rich (morpholine, piperidine) and electron-deficient (nitro) moieties, which may influence its physicochemical properties and biological interactions. Such compounds are often explored in medicinal chemistry for kinase inhibition or as intermediates in drug discovery due to their modular aromatic and heterocyclic frameworks .

Properties

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29)

InChI Key

GEOBGULXIGNFRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Core Esterification

  • The benzoate ester group is introduced via acid-catalyzed esterification of 2-(morpholin-4-yl)-5-aminobenzoic acid with methanol in the presence of thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) .

  • Key intermediates:

    • Methyl 2-(morpholin-4-yl)-5-aminobenzoate : Synthesized from 2-(morpholin-4-yl)-5-nitrobenzoic acid through nitration followed by reduction (e.g., hydrogenation with Pd/C) .

Amide Coupling

  • The benzamide linkage is formed via reaction between the free amine group of the benzoate intermediate and 3-nitro-4-(piperidin-1-yl)benzoyl chloride.

    • Activation : The benzoyl chloride is generated from 3-nitro-4-(piperidin-1-yl)benzoic acid using thionyl chloride or oxalyl chloride .

    • Coupling Reagents : HATU or EDCl/HOBt in dichloromethane (DCM) or dimethylformamide (DMF) .

Substitution Reactions

  • Piperidine Introduction : The piperidin-1-yl group at the 4-position of the benzamide is installed via nucleophilic aromatic substitution (SNAr) on 3-nitro-4-fluorobenzoic acid derivatives using piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

  • Morpholine Installation : The morpholin-4-yl group is similarly introduced at the 2-position of the benzoate core via SNAr with morpholine .

Nitro Group

  • Reduction : The 3-nitro group on the benzamide can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) .

    • Post-reduction, the amine can undergo further acylation or alkylation.

  • Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the nitro and carbonyl groups.

Ester Group

  • Hydrolysis : Susceptible to hydrolysis under acidic (HCl/MeOH) or basic (NaOH/H₂O) conditions to yield the corresponding carboxylic acid .

  • Transesterification : Reacts with alcohols (e.g., ethanol) in the presence of acid catalysts .

Amide Bond

  • Stability : Resistant to hydrolysis under physiological conditions but cleavable via strong acids (e.g., 6N HCl at 110°C) .

Stability and Degradation Pathways

  • Photodegradation : The nitro group may undergo photoreduction under UV light, leading to nitroso or amine derivatives .

  • Oxidative Stability : The morpholine and piperidine rings are prone to oxidation under harsh conditions (e.g., H₂O₂/Fe²⁺) .

Modifications at the Piperidine Ring

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : The secondary amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

Ester-to-Carboxylic Acid Conversion

  • Hydrolysis of the methyl ester enables conjugation with amines or alcohols for prodrug development .

Challenges and Side Reactions

  • Competitive Substitution : During piperidine installation, competing reactions at the nitro-substituted position may occur.

  • Ester Hydrolysis : Premature hydrolysis during storage or synthesis requires anhydrous conditions.

  • Byproduct Formation : Over-reduction of the nitro group to hydroxylamine or azoxy derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The general procedure includes:

  • Formation of the Morpholine Derivative : The initial step involves the reaction of morpholine with appropriate acylating agents to form morpholine derivatives.
  • Coupling Reaction : The morpholine derivative is then coupled with a nitrophenyl compound, which is synthesized via nitration of piperidinyl-substituted phenols.
  • Final Esterification : The final product is obtained through esterification with methyl benzoate derivatives.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

In vitro studies demonstrated that the compound has a mean GI50 (the concentration required to inhibit cell growth by 50%) that is competitive with established anticancer agents. For instance, it showed effective cytotoxicity against human tumor cells, with IC50 values indicating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the efficacy of this compound against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism of action was further explored through flow cytometry, revealing that the compound induces apoptosis via the intrinsic pathway .

Case Study 2: Antimicrobial Activity

A separate investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess antibacterial activity. Results showed that this compound exhibited significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine and piperidine groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound shares functional motifs with several analogs, including pyrimidine derivatives and carbamates. Key structural comparisons include:

Table 1: Structural Comparison
Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Benzoate ester Morpholine, nitro, piperidine, amide 3-Nitro-4-(piperidin-1-yl)phenyl carbamoyl
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine Morpholinosulfonyl, thiazole, methylamino 4-Methyl-3-(morpholinosulfonyl)phenylguanidine
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate Carbamate Fluoroaromatic, nitro, benzylamine 4-Fluorobenzylamino, ethyl carbamate

Key Observations :

  • Morpholine vs.
  • Amide vs. Carbamate : The benzoate ester’s amide linkage differs from the carbamate group in the ethyl derivative, impacting metabolic stability and hydrolysis rates .
  • Nitro Positioning : The nitro group in the target compound is meta to the carbamoyl group, whereas in the ethyl carbamate analog, it is ortho to the carbamate, altering electronic effects on the aromatic ring .

Insights :

  • Synthesis Efficiency : Compound 7 (38% yield) suggests moderate synthetic accessibility compared to the target compound, which may face challenges due to its complex amide coupling and nitro group stability .

Functional Implications

  • Electron-Withdrawing Effects: The nitro group in the target compound may enhance electrophilic character at the carbamoyl group, contrasting with the electron-donating morpholinosulfonyl in compound 4, which could modulate receptor-binding interactions .
  • Solubility and Lipophilicity : The piperidine and morpholine groups in the target compound likely improve water solubility compared to the fluorobenzyl group in the ethyl carbamate analog, which increases lipophilicity .

Biological Activity

Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Morpholine ring : Contributes to the compound's solubility and biological activity.
  • Piperidine moiety : Implicated in various pharmacological effects.
  • Nitrophenyl group : Often associated with enhanced biological activity.

Molecular Formula

The molecular formula is C24H27N4O4C_{24}H_{27}N_4O_4, indicating a significant number of nitrogen and oxygen atoms, which are critical for its interaction with biological targets.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it exhibited:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth.
  • Notable activity against Streptococcus pneumoniae, with derivatives showing improved potency compared to the parent compound .

Structure-Activity Relationship (SAR)

The SAR studies have revealed insights into how modifications to the structure influence biological activity. Key findings include:

  • Substitution effects : Changing substituents on the phenyl rings significantly affects antimicrobial potency. For instance, substituting a nitro group can enhance activity against specific pathogens .
  • Linker modifications : Variations in the carbonyl linker between different aromatic systems can lead to dramatic changes in efficacy, as demonstrated in derivative studies .

Enzyme Inhibition Studies

Further investigations have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE). The results indicated:

  • Inhibition rates : The compound and its derivatives showed varying degrees of AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Antibacterial Efficacy : A study highlighted the effectiveness of a derivative of this compound against multi-drug resistant bacterial strains, showcasing its potential as a lead candidate for new antibiotic development .
  • Antiviral Activity : Research into similar compounds has shown antiviral properties, particularly against Hepatitis C virus (HCV), suggesting that this class of compounds may be explored for broader antiviral applications .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against S. pneumoniae
Enzyme InhibitionAChE inhibition observed
AntiviralPotential activity against HCV

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Nitro substitutionIncreased potency
Carbonyl linker variationSignificant activity change
Morpholine ring presenceEnhanced solubility and binding

Q & A

Q. Optimization strategies :

  • Catalyst screening : Pd-based catalysts for coupling steps (e.g., Pd(OAc)₂ with Xantphos) improve yields .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Microwave-assisted synthesis (e.g., 120°C, 30 min) reduces side reactions .
ConditionYield (%)Purity (HPLC)
Conventional heating6292
Microwave-assisted8598

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

Q. Basic

  • ¹H/¹³C NMR :
    • Morpholine protons: δ 3.5–4.0 (m, 8H, morpholine -CH₂-O-) .
    • Piperidine protons: δ 1.4–1.6 (m, 6H, piperidine -CH₂-) and δ 3.2–3.4 (m, 4H, piperidine -N-CH₂-) .
    • Aromatic protons: δ 7.8–8.2 (m, 3H, nitro-substituted phenyl) .
  • IR spectroscopy :
    • Ester carbonyl: ~1700 cm⁻¹.
    • Amide carbonyl: ~1650 cm⁻¹ .
  • Mass spectrometry :
    • Molecular ion [M+H]⁺ at m/z 481.2 (calculated for C₂₄H₂₈N₄O₅) .

How can researchers resolve contradictory data between computational predictions and experimental results regarding the compound's biological activity?

Q. Advanced

  • Validate computational models :
    • Perform molecular dynamics simulations to assess binding mode stability .
    • Use X-ray crystallography or cryo-EM to confirm target interactions .
  • Experimental troubleshooting :
    • Test biological activity under varied assay conditions (e.g., pH 7.4 vs. 6.5, 1–10 µM concentrations) .
    • Employ orthogonal assays (e.g., SPR for binding affinity, cellular assays for functional inhibition) .
  • Reference analogs : Compare with morpholine/piperidine-containing kinase inhibitors (e.g., PI3K/mTOR inhibitors) to identify structural determinants of activity .

What strategies are recommended for improving the compound's solubility and bioavailability without compromising its target binding affinity?

Q. Advanced

  • Structural modifications :
    • Hydrolyze the methyl ester to a carboxylic acid (increases hydrophilicity; test at pH 7.4) .
    • Introduce PEGylated side chains or tertiary amines (e.g., morpholine itself enhances solubility) .
  • Formulation approaches :
    • Prepare sodium or potassium salts (e.g., potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate increases aqueous solubility by 20-fold) .
    • Use cyclodextrin inclusion complexes or lipid nanoparticles for oral delivery .

What are the recommended safety protocols for handling this compound based on its structural analogs?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First aid :
    • Skin contact: Wash with soap/water; apply emollient if irritation occurs .
    • Inhalation: Move to fresh air; seek medical attention if respiratory distress arises .

How does the electronic configuration of the nitro group influence the compound's reactivity in nucleophilic aromatic substitution reactions?

Q. Advanced

  • Electron-withdrawing effect : The nitro group (-NO₂) deactivates the aromatic ring, directing nucleophiles to the meta position relative to itself .
  • Comparative reactivity :
    • Nitro vs. trifluoromethyl (-CF₃): Nitro provides stronger deactivation (σₚ = 1.27 vs. 0.54 for -CF₃), reducing reaction rates but improving regioselectivity .
    • Example : In Suzuki couplings, nitro-substituted aryl halides require higher temperatures (100°C vs. 80°C for -CF₃ analogs) .

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